molecular formula C8H11BrN2O B14510236 3-Carbamoyl-1-ethylpyridin-1-ium bromide CAS No. 63405-86-7

3-Carbamoyl-1-ethylpyridin-1-ium bromide

Cat. No.: B14510236
CAS No.: 63405-86-7
M. Wt: 231.09 g/mol
InChI Key: LBLDBMNZMPVFEE-UHFFFAOYSA-N
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Description

3-Carbamoyl-1-ethylpyridin-1-ium bromide is a chemical compound that belongs to the class of ionic liquid crystalline compounds It is characterized by the presence of a pyridinium ring substituted with a carbamoyl group at the third position and an ethyl group at the first position, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-ethylpyridin-1-ium bromide typically involves the quaternization of 3-carbamoylpyridine with ethyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-ethylpyridin-1-ium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromide ion can be replaced by other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions, where the pyridinium ring can be reduced to a dihydropyridine derivative or oxidized to a pyridine N-oxide.

    Hydrolysis Reactions: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or sodium thiolate in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted pyridinium salts.

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

3-Carbamoyl-1-ethylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other pyridinium-based ionic liquids and liquid crystals. It is also employed in catalysis and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the development of advanced materials, such as ionic liquid crystals, which have applications in display technologies and sensors.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-ethylpyridin-1-ium bromide is primarily based on its ionic nature and ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death in microbial cells. In drug delivery systems, it can enhance the solubility and stability of therapeutic agents, facilitating their transport across biological barriers.

Comparison with Similar Compounds

Similar Compounds

    3-Carbamoyl-1-alkylpyridin-1-ium Salts: These compounds have similar structures but with different alkyl chain lengths. Examples include 3-carbamoyl-1-methylpyridin-1-ium and 3-carbamoyl-1-butylpyridin-1-ium salts.

    Pyridinium-Based Ionic Liquids: Compounds such as 1-butyl-3-methylpyridinium bromide and 1-hexyl-3-methylpyridinium chloride.

Uniqueness

3-Carbamoyl-1-ethylpyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct physicochemical properties. The presence of the carbamoyl group enhances its hydrogen-bonding capability, while the ethyl group provides moderate hydrophobicity. These features make it a versatile compound for various applications in chemistry, biology, and industry.

Properties

CAS No.

63405-86-7

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

1-ethylpyridin-1-ium-3-carboxamide;bromide

InChI

InChI=1S/C8H10N2O.BrH/c1-2-10-5-3-4-7(6-10)8(9)11;/h3-6H,2H2,1H3,(H-,9,11);1H

InChI Key

LBLDBMNZMPVFEE-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=CC(=C1)C(=O)N.[Br-]

Origin of Product

United States

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